molecular formula C12H9F3N2O4 B2486781 6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 2219375-55-8

6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

カタログ番号: B2486781
CAS番号: 2219375-55-8
分子量: 302.209
InChIキー: RAXOVPBVUSIUDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a fluorinated heterocyclic compound featuring a pyridazine backbone substituted with a para-trifluoromethoxy phenyl group and a carboxylic acid moiety. The trifluoromethoxy (-OCF₃) substituent enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research . This compound is cataloged in Enamine Ltd’s Building Blocks Catalogue (2018), indicating its utility as a synthetic intermediate .

特性

IUPAC Name

6-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c13-12(14,15)21-8-3-1-7(2-4-8)17-10(18)6-5-9(16-17)11(19)20/h1-4H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXOVPBVUSIUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Hydrothermal Synthesis and Crystallization

Hydrothermal methods have been successfully adapted for synthesizing structurally related pyridine carboxylic acids. For example, the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid involves reacting 2-chloro-5-trifluoromethylpyridine in water within a sealed hydrothermal reactor at 100–180°C for 24–72 hours. This approach yields high-purity crystalline products (over 80% yield) due to controlled nucleation under elevated temperatures and pressures. While the target compound differs by the tetrahydropyridazine ring and 4-(trifluoromethoxy)phenyl substituent, analogous conditions could facilitate cyclization and carboxyl group stabilization. Key parameters include:

  • Temperature : 100–180°C (optimal at 150°C for balanced kinetics and stability).
  • Solvent : Water, acting as both solvent and catalyst.
  • Crystallization : Slow cooling to room temperature yields defect-free crystals.

Cycloaddition Approaches for Tetrahydropyridazine Formation

Transition-metal-free cycloaddition reactions between alkoxyallenes and α-halohydrazones offer a robust pathway to 1,4,5,6-tetrahydropyridazines. For instance, alkoxyallenes react with 1,2-diaza-1,3-dienes in tetrahydrofuran (THF) at room temperature, producing tetrahydropyridazines in >85% yield. Adapting this method, the 4-(trifluoromethoxy)phenyl group could be introduced via a pre-functionalized α-halohydrazone precursor. Subsequent oxidation or hydrolysis of the cycloadduct would yield the carboxylic acid moiety.

Mechanistic Insights :

  • Electrophilic Activation : The α-halohydrazone undergoes electrophilic activation, enabling nucleophilic attack by the alkoxyallene.
  • Cyclization : A (4+2) cycloaddition forms the tetrahydropyridazine core.
  • Post-Functionalization : Acidic hydrolysis (1 M HCl) converts ester or amide groups to carboxylic acids.

Multicomponent Domino Reactions

A stereoselective six-step domino reaction has been reported for synthesizing polysubstituted tetrahydropyridines. Starting from aldehydes, cyano-containing C-H acids, 3-oxocarboxylic acid esters, and ammonium acetate, the process involves:

  • Knoevenagel Condensation : Forms α,β-unsaturated intermediates.
  • Michael Addition : Generates nitrile-stabilized enolates.
  • Mannich Reaction : Introduces the amine component.
  • Cyclization : Yields 2-hydroxypiperidine intermediates.
  • Dehydration and Isomerization : Produces 1,4,5,6-tetrahydropyridines over weeks.

For the target compound, substituting the aldehyde with 4-(trifluoromethoxy)benzaldehyde and incorporating a carboxylate ester could direct the reaction toward the desired product.

Reductive Amination and Functionalization

While excluded sources mention reductive amination for analogous compounds, peer-reviewed studies validate this approach for introducing aryl groups to heterocycles. For example, sodium triacetoxyborohydride-mediated reductive amination of 3-(trifluoromethoxy)benzaldehyde with a pyridazine-containing amine precursor could install the 4-(trifluoromethoxy)phenyl group. Subsequent oxidation of the pyridazine ring would yield the ketone and carboxylic acid functionalities.

Crystallization and Purification Techniques

High-purity 6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid requires advanced purification:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove hydrophilic impurities.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:2) isolates the product.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Hydrothermal Synthesis 80–85% 150°C, 48 h, H₂O Scalable, eco-friendly Limited substrate flexibility
Cycloaddition 85–90% RT, THF, 12 h High functional group tolerance Requires pre-functionalized precursors
Multicomponent Reaction 60–70% Methanol, 7 days Stereoselective Long reaction times
Reductive Amination 70–75% 0–25°C, MeOH, 24 h Modular aryl group introduction Sensitive to moisture

化学反応の分析

Types of Reactions

6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

作用機序

The mechanism of action of 6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses .

類似化合物との比較

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in the substituent type and position on the phenyl ring:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol)
6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid H (unsubstituted) Para C₁₁H₁₀N₂O₃ 234.21 (calculated)
6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid -CF₃ Meta C₁₂H₁₀F₃N₂O₃ 302.22 (estimated)
6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid -CH(CH₃)₂ (isopropyl) Para C₁₅H₁₈N₂O₃ 274.31 (calculated)
1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid -CH₃ Meta C₁₂H₁₂N₂O₃ 232.24
1-[(4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid -CH₂C₆H₄F Para C₁₂H₁₁FN₂O₃ 262.23

Notes:

  • The trifluoromethoxy group in the target compound provides greater steric bulk and electronegativity compared to methyl or isopropyl substituents.
  • The para-substituted analogs (target compound and 4-isopropyl derivative) may exhibit distinct conformational preferences compared to meta-substituted variants .

Physicochemical Properties

  • Solubility: The 3-methylphenyl analog (C₁₂H₁₂N₂O₃) is slightly soluble in chloroform, methanol, and DMSO . The trifluoromethoxy-substituted compound likely has lower aqueous solubility due to increased hydrophobicity.
  • Stability : Fluorinated groups (e.g., -CF₃, -OCF₃) generally enhance metabolic stability but may complicate synthesis .

生物活性

6-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydropyridazine Ring : Achieved through cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Trifluoromethoxy Group : Utilizes trifluoromethoxy-containing reagents in the presence of catalysts.

The compound has a unique structure characterized by the trifluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it a suitable candidate for various biological applications .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets modulates their activity, leading to various biological responses. Notably, the compound has shown potential in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It is being studied for its ability to bind to receptors that play roles in inflammatory and cancer pathways .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments .
  • Antimicrobial Effects : There are indications that it may possess antimicrobial properties, although further studies are needed to confirm these effects .

Cytotoxicity Studies

A study evaluating the cytotoxicity of this compound found that it induced apoptosis in cancer cells. The compound exhibited an IC50 value significantly lower than that of commonly used chemotherapeutics like bleomycin .

CompoundCell LineIC50 (µM)
6-Oxo CompoundFaDu (hypopharyngeal)15
BleomycinFaDu (hypopharyngeal)30

In Vivo Studies

In vivo studies have demonstrated that the compound can effectively suppress tumor growth in mouse models when administered at appropriate dosages. The combination therapy with other agents showed synergistic effects that enhanced overall efficacy .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a multi-step approach. Key steps include:

  • Reaction Condition Control : Temperature and solvent selection (e.g., anhydrous DMF or THF) are critical for minimizing side reactions. For example, trifluoromethoxy-substituted intermediates often require inert atmospheres to prevent hydrolysis .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound. Purity can be validated via LC-MS (>95% by area normalization) .
  • Catalyst Optimization : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency in pyridazine ring formation .

Advanced: What advanced analytical techniques are recommended for characterizing stereochemical integrity?

Methodological Answer:

  • X-Ray Crystallography : Resolve crystal structures to confirm regiochemistry of the trifluoromethoxy group and pyridazine ring conformation. This is critical for validating synthetic routes .
  • 2D NMR Spectroscopy : Use 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to assign stereospecific proton environments, particularly for the 1,4,5,6-tetrahydropyridazine moiety .
  • Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers if asymmetric synthesis is involved .

Basic: What are the key considerations for designing biological activity assays?

Methodological Answer:

  • Target Selection : Prioritize enzyme inhibition assays (e.g., kinases or hydrolases) due to the compound’s structural similarity to known inhibitors .
  • Solubility Optimization : Use DMSO stocks (<1% v/v) with aqueous buffers (pH 7.4) to maintain compound stability. Dynamic light scattering (DLS) can assess aggregation .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to capture IC₅₀ values. Include positive controls (e.g., staurosporine for kinase assays) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
  • Purity Reassessment : Contaminants from incomplete purification (e.g., residual Pd in cross-coupled intermediates) may skew results. Re-analyze batches via ICP-MS and repeat assays .
  • Structural Analog Comparison : Compare activity profiles with analogs like 6-methyl-1-(3-trifluoromethylphenyl)pyridazine derivatives to identify structure-activity relationships (SAR) .

Basic: What solvent systems are optimal for the compound’s stability during experimental workflows?

Methodological Answer:

  • Short-Term Storage : Use anhydrous DMSO at -20°C for stock solutions (<6 months). Avoid aqueous buffers with high chloride content to prevent trifluoromethoxy group degradation .
  • Long-Term Stability : Lyophilized powder stored under argon at -80°C shows no decomposition for >12 months (validated via 1H^1H NMR) .
  • In-Lab Handling : Pre-purge solvents with nitrogen to minimize oxidation during kinetic studies .

Advanced: What computational modeling approaches are suitable for predicting target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with flexible receptor models to simulate binding to kinases (e.g., mTOR or EGFR). Focus on the pyridazine core’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethoxy group in hydrophobic binding pockets .
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and electrostatic potential to predict bioavailability and off-target effects .

Basic: How can researchers mitigate toxicity risks during in vitro studies?

Methodological Answer:

  • Cytotoxicity Screening : Perform MTT assays on HEK293 or HepG2 cells at 24-72h post-treatment. LC₅₀ values >50 µM suggest low acute toxicity .
  • Metabolic Stability : Use liver microsomes (human or rodent) to assess CYP450-mediated degradation. Half-life >30 min indicates suitability for in vivo studies .

Advanced: What strategies resolve spectral overlap in NMR characterization of regioisomers?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs at the pyridazine carbonyl to distinguish regioisomers via 13C^{13}C-HSQC .
  • Selective Decoupling : Apply 1D NOE experiments to isolate proton signals from overlapping regions (e.g., aromatic vs. tetrahydropyridazine protons) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。